

Pan-class I PI3K isoform inhibition profile

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Compound Focus: Buparlisib

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Pan-Class I PI3K Inhibitors at a Glance

The following table summarizes key pan-class I PI3K inhibitors, highlighting their profiles and development status based on recent scientific literature and clinical trials.

Inhibitor Name	Primary Target(s)	Key Clinical/Preclinical Findings	Development Status (as of 2025)
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| **Buparlisib (BKM120)** | Pan-class I PI3K (α , β , δ , γ) [1] [2] [3] | • Showed potent cytotoxicity in T-ALL cell lines (IC50: 1.05–2.34 μ M) [1]. • Phase II in metastatic triple-negative breast cancer showed limited clinical benefit (12% clinical benefit rate), no objective responses [3]. | Clinical development discontinued for some cancers (e.g., breast cancer) due to toxicity and futility [4]. | | **Copanlisib (BAY 80-6946)** | Predominantly PI3K α and PI3K δ [5] [6] [4] | • Preclinical activity in PIK3CA-mutant colorectal cancer lines [6]. • In osteosarcoma PDX models, prolonged event-free survival but no tumor regression [5]. | FDA-approved for relapsed follicular lymphoma; Phase III trials in indolent NHL ongoing [5] [4]. | | **ZSTK-474** | Pan-class I PI3K [1] | • Showed high cytotoxicity in T-ALL cell lines (IC50: 0.99–3.39 μ M), comparable to BKM120 [1]. | Preclinical investigation stage. | | **Paxalisib (GDC-0084)** | Pan-class I PI3K & mTOR [4] | • Reported a clinically meaningful increase in median overall survival vs. temozolomide in newly diagnosed, unmethylated glioblastoma [4]. | Phase II/III trial (GBM AGILE) reported positive results in 2024 [4]. |

Core Experimental Protocols for Profiling Inhibitors

To evaluate the efficacy and mechanisms of pan-PI3K inhibitors, several standard in vitro and in vivo protocols are routinely employed.

In Vitro Cell Viability and Cytotoxicity Assays

- **Purpose:** To determine the half-maximal inhibitory concentration (IC50) of a drug and its effects on cell proliferation/survival [1] [2].
- **Typical Protocol:**
 - **Cell Seeding:** Plate cancer cell lines (e.g., T-ALL, GBM) in 96-well plates at densities of 1,200–4,000 cells/well and allow to adhere for 24 hours [1] [2].
 - **Drug Treatment:** Treat cells with a range of concentrations of the pan-PI3K inhibitor (e.g., BKM120, ZSTK-474) for a set duration, typically 48-96 hours [1].
 - **Viability Measurement:** Assess metabolic activity using reagents like **Alamar Blue** or **MTT**, and measure fluorescence or absorbance [1] [2].
 - **Data Analysis:** Calculate IC50 values using non-linear regression curve fitting of the dose-response data [1].

Drug Combination Screening (Synergy Studies)

- **Purpose:** To identify targeted agents that synergize with pan-PI3K inhibitors for enhanced anti-tumor effects [2].
- **High-Throughput Screening Protocol:**
 - **Setup:** Treat cells (e.g., U251 glioma cells) with a single fixed concentration of a pan-PI3K inhibitor (e.g., 1 μ M BKM120), a library of other targeted agents (e.g., 10 μ M), and their combinations [2].
 - **Synergy Calculation:** Use a **Sensitivity Index (SI)** or the **Chou-Talalay method** to quantify drug interactions. A Combination Index (CI) < 1 indicates synergy [2].
 - **Validation:** Confirm top hits from the screen using secondary assays like colony formation and 3D spheroid growth [2].

Analysis of Pathway Inhibition and Apoptosis

- **Purpose:** To confirm on-target effects and mechanism of cell death.
- **Key Techniques:**

- **Western Blotting:** Analyze phosphorylation status of key pathway nodes (e.g., pAkt (Ser473), pS6) and markers of apoptosis (e.g., cleaved caspase-3) in treated vs. control cells [2] [3].
- **Functional Proteomics:** Use **Reverse Phase Protein Arrays (RPPA)** on paired patient tumor biopsies (baseline and on-treatment) to measure changes in a broad spectrum of proteins within the PI3K pathway [3].

In Vivo Efficacy Studies

- **Purpose:** To evaluate the anti-tumor activity of inhibitors in a physiological context.
- **Typical PDX Model Protocol:**
 - **Model Generation:** Implant patient-derived tumor fragments (osteosarcoma PDX models) heterotopically into the flanks of immunodeficient mice [5].
 - **Drug Administration:** Once tumors are established, randomize mice into treatment and control groups. Treat with the inhibitor (e.g., Copanlisib at 10 mg/kg, IV, two days on/five days off weekly) or vehicle control [5].
 - **Endpoint Analysis:** Monitor tumor volumes regularly. Primary endpoints often include **Event-Free Survival (EFS)**, tumor growth delay (T/C ratio), and objective response measures [5].

The PI3K-AKT-mTOR Signaling Pathway

The diagram below illustrates the core PI3K-AKT-mTOR pathway, which is hyperactivated in many cancers and targeted by pan-PI3K inhibitors.

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This pathway is frequently dysregulated in cancer through mechanisms like *PIK3CA* mutations or *PTEN* loss, making it a prime therapeutic target [1] [7] [6].

Key Insights for Research and Development

- **Potency vs. Toxicity:** Pan-PI3K inhibitors often show greater anti-proliferative effects in preclinical models than isoform-specific agents, but this can come with significant on-target toxicities in patients, limiting their clinical utility [1] [3] [6].
- **Biomarker-Driven Approaches:** Future success likely depends on better patient stratification. Research focuses on identifying biomarkers (e.g., *PIK3CA* mutations, *PTEN* loss, proteomic signatures) to predict response [3] [6].
- **Combination Strategies:** Due to modest monotherapy activity and resistance mechanisms, combination regimens are crucial. High-throughput screens are valuable for identifying synergistic drug partners [2].

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